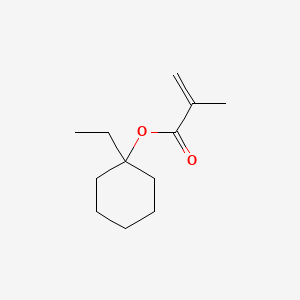

1-Ethylcyclohexyl methacrylate

概要

説明

1-Ethylcyclohexyl methacrylate is a type of methacrylate monomer, specifically a monofunctional acrylate monomer. It is a colorless liquid with a faint odor and low volatility. This compound is widely used in the synthesis of polymers and other materials, making it valuable in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 1-Ethylcyclohexyl methacrylate typically involves the reaction of methacrylic acid with 1-ethylcyclohexanol. The reaction is catalyzed and conducted in the presence of a solvent, with careful control of temperature and time .

Industrial Production Methods: In an industrial setting, the preparation involves the following steps:

- Magnesium turnings are reacted with a mixture of bromoethane and a reaction solvent to form a Grignard reagent.

- Cyclohexanone is dissolved in toluene and added to the Grignard reagent.

- The reaction mixture is maintained at a controlled temperature.

- An acid-binding agent is added, followed by a dichloromethane solution of propionyl chloride to carry out esterification.

- The reaction mixture is quenched with water, and the organic phase is separated, washed, and dried.

- The crude product is purified by reduced-pressure distillation to obtain this compound with high purity .

化学反応の分析

Types of Reactions: 1-Ethylcyclohexyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethacrylate copolymers.

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-ethylcyclohexanol.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light.

Esterification: Requires an acid catalyst and an alcohol.

Hydrolysis: Conducted in the presence of water and an acid or base.

Major Products:

Polymethacrylate Copolymers: Used in coatings, adhesives, and plastics.

Methacrylic Acid and 1-Ethylcyclohexanol: Products of hydrolysis.

科学的研究の応用

Industrial Applications

1-Ethylcyclohexyl methacrylate is utilized in various industries due to its favorable properties:

- Coatings : ECHM is used in the formulation of high-performance coatings due to its excellent adhesion, flexibility, and chemical resistance.

- Adhesives : It serves as a key component in adhesives, providing strong bonding capabilities and durability.

- Plastics : ECHM is employed in the production of plastics, enhancing their mechanical properties and thermal stability.

- Elastomers : Its application in elastomers contributes to improved elasticity and resilience.

Scientific Research Applications

ECHM has found numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

- Polymer Synthesis : As a monomer, ECHM is crucial for synthesizing various polymers and copolymers. Its polymerization can be initiated by free radicals or UV light, leading to the formation of polymethacrylate copolymers which are used in diverse applications from coatings to biomedical devices .

- Biocompatible Materials : In biological applications, ECHM is employed to develop materials that are biocompatible for medical devices such as drug delivery systems .

- Photoresist Applications : ECHM serves as a photoresist monomer in semiconductor manufacturing, where it is used to create patterns on substrates during photolithography processes .

Case Studies

- Biomedical Applications :

- Coating Formulations :

- Photoresist Development :

作用機序

The mechanism of action of 1-Ethylcyclohexyl methacrylate involves its ability to polymerize and form stable polymers. The molecular targets include the double bonds in the methacrylate group, which undergo free radical polymerization. The pathways involved include the initiation, propagation, and termination steps of polymerization .

類似化合物との比較

- Methyl methacrylate

- Butyl methacrylate

- Cyclohexyl methacrylate

Comparison: 1-Ethylcyclohexyl methacrylate is unique due to its specific structure, which imparts distinct properties such as lower volatility and higher chemical resistance. Compared to methyl methacrylate and butyl methacrylate, it offers better flexibility and compatibility with various organic solvents .

生物活性

1-Ethylcyclohexyl methacrylate (ECMA) is an organic compound known for its applications in polymer chemistry and materials science. It features a methacrylate functional group, which is significant for its reactivity in free radical polymerization. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicine and toxicology.

- Chemical Formula : C₁₂H₂₀O₂

- Molecular Weight : 196.29 g/mol

- CAS Number : 81479-74-5

- IUPAC Name : this compound

This compound exhibits biological activity primarily through its interactions with cellular components, influencing various biochemical pathways. The compound may modulate enzyme activities or receptor functions, leading to significant biological effects.

Toxicological Studies

Research indicates that ECMA possesses moderate toxicity levels. In studies assessing its irritant potential, it was found that exposure to high concentrations could lead to skin and eye irritation. However, at lower concentrations, the irritant effects were minimal, suggesting a dose-dependent response .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of ECMA against various bacterial strains. Results indicated that ECMA exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in antimicrobial formulations .

- Cell Viability Assays : In vitro studies involving human cell lines demonstrated that ECMA could affect cell proliferation. At specific concentrations, it was observed to induce apoptosis in cancerous cells while showing minimal cytotoxicity to normal cells .

- Polymer Applications : Due to its methacrylate group, ECMA is widely used in the synthesis of polymers with enhanced mechanical properties and biocompatibility. Research has shown that polymers derived from ECMA can be used in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Comparative Biological Activity

| Compound | Antimicrobial Activity | Cytotoxicity | Applications |

|---|---|---|---|

| This compound | Moderate | Low | Antimicrobial formulations, polymers |

| Ethyl Methacrylate | High | Moderate | Dental materials, coatings |

| Cyclohexyl Methacrylate | Low | High | Adhesives, sealants |

特性

IUPAC Name |

(1-ethylcyclohexyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h2,4-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUIKOPEGIZINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463687 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274248-09-8 | |

| Record name | 1-ethylcyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。